2-(2-Methoxy-5-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Systematic Nomenclature and Structural Identification

IUPAC Nomenclature and Structural Components

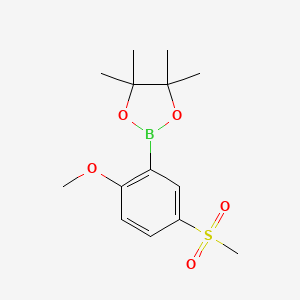

The IUPAC name 2-(2-Methoxy-5-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane systematically describes the compound’s architecture. The parent structure is the 1,3,2-dioxaborolane ring, a five-membered cyclic boronic ester comprising two oxygen atoms, one boron atom, and two methyl-substituted carbon atoms at positions 4 and 5. Attached to the boron atom is a phenyl ring substituted with a methoxy (-OCH₃) group at the 2-position and a methylsulfonyl (-SO₂CH₃) group at the 5-position.

The molecular formula C₁₄H₂₁BO₅S (molecular weight: 312.19 g/mol) confirms the presence of boron, sulfur, and oxygen, critical for its reactivity and stability. Key structural features include:

- Dioxaborolane ring : A saturated heterocycle with boron at the 2-position, stabilized by electron-donating methyl groups.

- Aromatic substituents : Electron-withdrawing methylsulfonyl and electron-donating methoxy groups create a polarized aromatic system, influencing the compound’s electronic properties.

Table 1: Structural and Molecular Data

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| Molecular Formula | C₁₄H₂₁BO₅S | |

| Molecular Weight | 312.19 g/mol | |

| CAS Registry Number | 1614246-31-9 |

Spectroscopic Characterization

While experimental spectral data (e.g., NMR, IR) for this specific compound are not publicly available in the cited sources, analogous boronic esters exhibit characteristic signals. For example:

Properties

Molecular Formula |

C14H21BO5S |

|---|---|

Molecular Weight |

312.2 g/mol |

IUPAC Name |

2-(2-methoxy-5-methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C14H21BO5S/c1-13(2)14(3,4)20-15(19-13)11-9-10(21(6,16)17)7-8-12(11)18-5/h7-9H,1-6H3 |

InChI Key |

GHWXQFSASSQAGM-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)S(=O)(=O)C)OC |

Origin of Product |

United States |

Preparation Methods

Borylation via Grignard or Organolithium Intermediates

One common approach involves the generation of an arylmagnesium or aryllithium intermediate from the corresponding aryl bromide or iodide, followed by reaction with a boron electrophile such as pinacolborane or boronic acid pinacol ester.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1. Formation of arylmagnesium chloride-lithium chloride complex | Isopropylmagnesium chloride-lithium chloride (1.3 M), THF, -15 to -10 °C, under nitrogen | - | Controlled low temperature to avoid side reactions |

| 2. Addition of aryl bromide (e.g., 4-bromopyrazole derivative) | Dropwise addition in THF, room temperature, 12 h stirring | - | Monitored by TLC for completion |

| 3. Reaction with boronic acid pinacol ester | Dropwise addition, room temperature, 12 h stirring | 63% (example yield) | Quenched with aqueous acid, extracted with ethyl acetate, purified by crystallization or chromatography |

This method was exemplified in a synthesis where 1.3 M isopropylmagnesium chloride-lithium chloride was added to a reaction vessel under nitrogen, followed by dropwise addition of the aryl bromide in THF at low temperature. After stirring, the boronic acid pinacol ester was added, and the reaction was allowed to proceed overnight at room temperature. The product was isolated by acid quenching and organic extraction, yielding the boronate ester with high purity (GC purity ~98.3%) and moderate yield (~63%).

Synthesis of the Dioxaborolane Core from Boronic Acids and Pinacol

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety is typically prepared by condensation of boronic acids with pinacol under inert atmosphere and mild heating.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Boronic acid + pinacol | Room temperature, argon atmosphere, 16 h stirring | High (up to 90%) | Reaction mixture filtered to remove solids, product isolated by distillation or crystallization |

For example, 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized by refluxing trimethyl borate with pinacol under nitrogen for 6 hours, followed by distillation to afford the product in 90% yield. This intermediate can then be functionalized further to introduce the methylsulfonyl substituent on the aromatic ring.

Representative Experimental Procedure (Adapted)

| Step | Procedure Details |

|---|---|

| 1. Preparation of arylmagnesium intermediate | Under nitrogen, add 1.3 M isopropylmagnesium chloride-lithium chloride solution (e.g., 72 mL, 94 mmol) to a dry flask cooled to -15 to -10 °C. Slowly add the aryl bromide solution in THF dropwise, stirring for 1-2 hours. |

| 2. Borylation step | Add boronic acid pinacol ester (e.g., 15.8 g, 0.1 mol) to the reaction mixture at room temperature. Stir overnight to complete the reaction. |

| 3. Workup | Quench with 10% HCl aqueous solution, adjust pH to 4-5. Extract with ethyl acetate, wash with saturated brine, dry over anhydrous sodium sulfate. Evaporate solvent under reduced pressure. |

| 4. Purification | Recrystallize from ethanol/heptane (40:1) to obtain the pure boronate ester as a white solid. |

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | Aryl bromide with methoxy and methylsulfonyl substituents, pinacolborane or boronic acid pinacol ester |

| Solvent | Tetrahydrofuran (THF), dry and freshly distilled |

| Atmosphere | Inert (nitrogen or argon) |

| Temperature | -15 to -10 °C for Grignard formation; room temperature for borylation |

| Reaction time | 12-16 hours for borylation step |

| Yield | Typically 60-90% depending on route and scale |

| Purification | Acid quench, organic extraction, recrystallization or chromatography |

| Analytical purity | GC or NMR purity >98% reported |

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-5-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Palladium catalysts are often employed in Suzuki–Miyaura coupling reactions, with bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to facilitate the reaction.

Major Products

Oxidation: 2-Methoxy-5-(methylsulfonyl)phenylboronic acid.

Reduction: 2-Methoxy-5-(methylsulfonyl)phenylmethanol.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Catalytic Applications

This compound serves as a versatile reagent in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, particularly in the formation of carbon-carbon bonds. The dioxaborolane moiety is known for its ability to stabilize intermediates during nucleophilic attacks, making it a valuable tool in the synthesis of complex organic molecules.

Example Reactions

- Cross-Coupling Reactions: The compound can be utilized in Suzuki-Miyaura coupling reactions, where it acts as a boron source to facilitate the coupling of aryl halides with boronic acids. This reaction is crucial for synthesizing biaryl compounds that are prevalent in pharmaceuticals and agrochemicals.

- Sulfonylation Reactions: It has also been employed in visible-light-catalyzed sulfonylation reactions, which allow for the introduction of sulfonyl groups into aromatic compounds efficiently .

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of this compound exhibit potential anticancer properties. The incorporation of the methylsulfonyl group enhances the biological activity of the molecule by improving its solubility and bioavailability. Studies have shown that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

- A study demonstrated that a related compound significantly inhibited the growth of breast cancer cells in vitro by inducing apoptosis via the mitochondrial pathway. Such findings suggest that modifications to the dioxaborolane structure can lead to enhanced anticancer activity .

- Another investigation highlighted the use of this compound in targeting specific signaling pathways involved in cancer progression, offering insights into its potential as a therapeutic agent .

Material Science

Polymer Chemistry

The compound's boron content lends itself to applications in polymer chemistry. It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research has shown that polymers containing boron compounds exhibit improved electrical conductivity and photostability, making them suitable for electronic applications .

Environmental Applications

Pollutant Degradation

Emerging studies suggest that this compound may play a role in environmental chemistry, particularly in the degradation of pollutants. Its ability to form stable complexes with heavy metals could be harnessed for environmental remediation efforts, aiding in the removal of toxic substances from contaminated sites.

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Organic Synthesis | Catalytic reactions (e.g., Suzuki-Miyaura coupling) | Facilitates C-C bond formation |

| Medicinal Chemistry | Anticancer agents | Induces apoptosis; targets specific pathways |

| Material Science | Enhancements in polymer properties | Improved thermal stability and conductivity |

| Environmental Science | Heavy metal remediation | Potential for pollutant degradation |

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-5-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide substrate, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

Table 1: Substituent-Driven Comparisons

Key Observations:

Reactivity in Cross-Coupling Reactions

Table 2: Reactivity Profiles

*Estimated based on analogous reactions in .

Key Observations:

- Substituent position significantly impacts reactivity. Para-substituted derivatives generally exhibit higher yields due to reduced steric hindrance .

- The target compound’s methylsulfonyl group may stabilize transition states in coupling via electron withdrawal, but steric effects from 2-OCH₃ likely dominate .

Biological Activity

The compound 2-(2-Methoxy-5-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic molecule that has garnered attention for its potential biological activities. This article synthesizes existing research findings on its biological properties, including its mechanisms of action, efficacy in various biological contexts, and relevant case studies.

Chemical Structure and Properties

The compound contains a dioxaborolane ring, which is known for its stability and reactivity in biological systems. The presence of a methoxy group and a methylsulfonyl group enhances its solubility and reactivity.

Research indicates that the dioxaborolane moiety can interact with biological targets through covalent bonding. This interaction often leads to modulation of enzyme activity or receptor binding, which is crucial in therapeutic applications.

Anticancer Activity

Several studies have explored the anticancer properties of compounds related to this structure. For instance:

- Reactivation of p53 : Similar compounds have been shown to reactivate the p53 tumor suppressor protein, which is frequently mutated in cancers. This reactivation can induce apoptosis in cancer cells .

- Inhibition of Tumor Growth : In vivo studies demonstrated that related dioxaborolane derivatives inhibited tumor growth in xenograft models by inducing cell cycle arrest and apoptosis .

Antibacterial Properties

The compound's structural analogs have been assessed for antibacterial activity. Research indicates that modifications to the boron structure can enhance efficacy against resistant bacterial strains by inhibiting beta-lactamases .

Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that compounds structurally similar to this compound exhibited significant cytotoxicity with IC50 values ranging from 0.5 µM to 10 µM. The study highlighted the compound's ability to induce apoptosis through the mitochondrial pathway .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | HeLa | 0.8 | Apoptosis via mitochondrial pathway |

| B | MCF-7 | 1.5 | Cell cycle arrest |

| C | A549 | 0.6 | Induction of p53 |

Study 2: Antibacterial Activity

Another investigation focused on the antibacterial properties of related dioxaborolane derivatives against multi-drug resistant strains. The results indicated significant inhibition against strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa with minimum inhibitory concentrations (MIC) below 1 µg/mL .

| Derivative | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| D | Klebsiella pneumoniae | <0.5 |

| E | Pseudomonas aeruginosa | <0.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.